2,3,3,3-四氟丙腈

描述

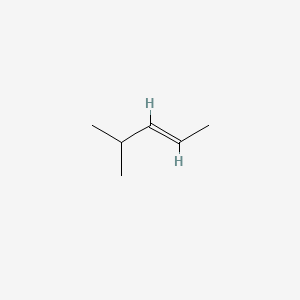

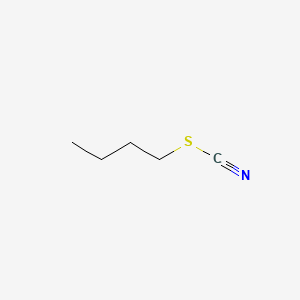

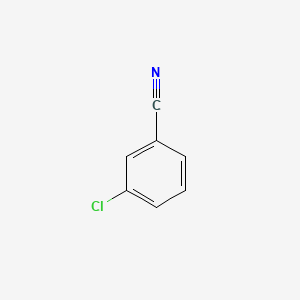

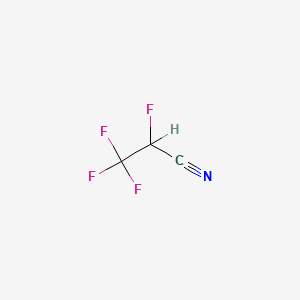

2,3,3,3-Tetrafluoropropionitrile is a chemical compound with the formula C3HF4N . It is a colorless, volatile liquid with a faint, sweet odor . It is primarily used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals .

Molecular Structure Analysis

The molecular formula of 2,3,3,3-Tetrafluoropropionitrile is C3HF4N . It has a molecular weight of 127.04 . The InChI key for this compound is CFPAMJZAMYOJER-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

2,3,3,3-Tetrafluoropropionitrile has a boiling point of 40 °C and a density of 1.362 . Its refractive index is 1.27 .科学研究应用

有机合成中的氟化建筑模块

由于其作为低全球变暖潜力制冷剂的作用,2,3,3,3-四氟丙烯在有机合成中作为一种廉价且易得的氟化建筑模块。研究已经调查了它在与烷氧基和硫醇酸衍生物的亲核取代反应中的应用,导致α-三氟甲基烯醚和其他衍生物的合成(Murray et al., 2019)。

与亲核试剂的反应

已研究了2,3,3,3-四氟丙腈与醇和胺的反应,展示了对烯基氟原子的加成和替换的可能性。这项研究有助于理解3,3,3-三氟-2-(三氟甲基)丙酸和2,3,3,3-四氟丙酸的各种衍生物的产生(Knunyants et al., 1956)。

生物转化研究

已经研究了2,3,3,3-四氟丙烯的生物转化,特别是在吸入暴露后。研究集中于在动物模型中鉴定代谢产物,揭示了这种化合物的代谢和潜在环境和健康影响的见解(Schuster et al., 2008)。

有机化学中的合成实用性

2,3,3,3-四氟丙-1-烯,也称为HFO-1234yf,在有机化学中展示了显著的实用性。已经证明它可以发生加成-消除反应,形成含CF3的乙烯醚,在各种合成应用中具有兴趣(Hiraoka et al., 2015)。

结构和燃烧特性

已经探索了2,3,3,3-四氟丙烯的结构和燃烧特性。这包括X射线结构分析和振动光谱的研究,有助于理解其物理和化学特性,特别是在其作为制冷剂的作用中(Feller et al., 2014)。

环境命运和降解

已进行研究以了解2,3,3,3-四氟丙烯的环境命运,特别关注其降解过程。这包括对微生物过程、矿物介导的非生物过程和仿生转化的研究,提供了关于其环境稳定性和降解途径的见解(Im et al., 2014)。

安全和危害

属性

IUPAC Name |

2,3,3,3-tetrafluoropropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HF4N/c4-2(1-8)3(5,6)7/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFPAMJZAMYOJER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,3,3-Tetrafluoropropionitrile | |

CAS RN |

431-32-3 | |

| Record name | 2,3,3,3-Tetrafluoropropionitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What spectroscopic data is available for 2,3,3,3-tetrafluoropropionitrile, and what structural insights can we gain?

A1: The paper "Raman and Infrared Spectra, Barrier to Internal Rotation, Vibrational Assignment and Ab Initio Calculations of 2,3,3,3‐Tetrafluoropropionitrile" [] provides a detailed analysis of the compound's Raman and infrared spectra. The study identifies characteristic vibrational frequencies associated with specific functional groups within the molecule. For instance, the C≡N stretching vibration is observed, along with various C-F and C-C stretching and bending modes. These spectral data, combined with ab initio calculations, help confirm the structure and provide information about the molecule's vibrational modes and internal rotation barrier. []

Q2: Are there any studies on the reactivity of 2,3,3,3-tetrafluoropropionitrile with nucleophiles?

A2: While the provided research papers do not directly investigate the reactivity of 2,3,3,3-tetrafluoropropionitrile with nucleophiles, the paper "Reactions of fluoro olefins Communication 6. Reactions of Perfluoroisobutene and perfluoropropene with nucleophilic reagents" [] explores the reactions of similar fluorinated alkenes with nucleophiles. This suggests that 2,3,3,3-tetrafluoropropionitrile, with its electron-withdrawing nitrile group and fluorine atoms, might also exhibit reactivity towards nucleophilic attack. Further research would be needed to confirm this and explore specific reaction pathways.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Tetradecanaminium, N,N-dimethyl-N-[3-(trimethoxysilyl)propyl]-, chloride](/img/structure/B1581400.png)